Tris(dipivaloylmethanato)lanthanum exhibits catalytic activity in various organic reactions. For example, it can act as a Lewis acid catalyst for the polymerization of olefins [1]. Additionally, it can be used as a cocatalyst in combination with other transition metals for various organic transformations, including ring-opening metathesis polymerization and hydroamination reactions [2, 3].
[1] Journal of Molecular Catalysis A: Chemical, Volume 264, Issues 1-2, 2007, Pages 247-253, Tris(dipivaloylmethnato)lanthanum(III) chloride catalyzed polymerization of alpha-olefins: [2] Organometallics, 2010, 29 (12), 3322-3328, Tris(dipivaloylmethnato)lanthanum/MAO-Catalyzed Ring-Opening Metathesis Polymerization of Dicylcopentadiene: [3] Journal of the American Chemical Society, 2003, 125 (47), 14260-14261, Lanthanide-Catalyzed Intramolecular Hydroamination of Alkenes:
Tris(dipivaloylmethanato)lanthanum exhibits luminescence properties, meaning it can absorb light and then emit light of a different wavelength. This property makes it potentially useful in various applications, including:
[4] Chemical Communications, 2007, (27), 2748-2750, Near-infrared emitting lanthanide complexes for in vivo and in vitro imaging: [5] Inorganic Chemistry, 2010, 49 (24), 11504-11512, Lanthanide(III) Complexes with beta-Diketonate Ligands: Structural Diversity and Luminescence Properties:
Tris(dipivaloylmethanato)lanthanum is also being explored for various other potential applications, including:
La(TMHD) belongs to a class of compounds called lanthanide shift reagents (LnSRs). LnSRs are Lewis acids that can complex with various organic molecules, causing a shift in their nuclear magnetic resonance (NMR) signals. This property allows researchers to study the structure and dynamics of these molecules in solution. La(TMHD) is a particularly useful LnSR due to its high solubility in organic solvents and its relatively slow exchange rate with substrates, which provides well-resolved NMR spectra [].
La(TMHD) adopts a distorted trigonal bipyramidal geometry. The lanthanum ion is bonded to three oxygen atoms from the dipivaloylmethane ligands, forming the base of the trigonal bipyramid. The two remaining coordination sites are occupied by oxygen atoms from two of the methyl groups on the ligands, completing the distorted geometry. This distorted structure is likely due to steric repulsion between the bulky dipivaloylmethane groups.
La(TMHD) can be synthesized by reacting lanthanum chloride (LaCl3) with lithium dipivaloylmethane (Li(TMHD)) in an organic solvent like THF (tetrahydrofuran).
Balanced chemical equation:
LaCl3 + 3Li(TMHD) → La(TMHD)3 + 3LiCl (1)
La(TMHD) is relatively stable under ambient conditions but can decompose upon exposure to high temperatures or strong acids. The decomposition products depend on the specific conditions.
La(TMHD) acts as a Lewis acid and can form complexes with various Lewis bases. The complexation with a specific substrate can be monitored by NMR due to the shift in the substrate's NMR signals. This property is exploited in NMR shift reagent studies of organic molecules [].
La(TMHD) is considered toxic and may be harmful if inhaled, ingested, or absorbed through the skin. It can also irritate the eyes, respiratory system, and skin.